2,2-Dimethylhexanoyl chloride
Description
2,2-Dimethylhexanoyl chloride (C₈H₁₅ClO) is a branched-chain acyl chloride characterized by a six-carbon backbone with two methyl groups at the second carbon. Its structure confers unique reactivity, making it valuable as an intermediate in:
- Pharmaceuticals: Synthesis of prodrugs and active pharmaceutical ingredients (APIs) requiring steric hindrance for controlled reactivity.
- Agrochemicals: Production of pesticides and herbicides where branching enhances lipid solubility for improved bioavailability.
- Polymers: Modification of polymer backbones to alter thermal stability and solubility.
While direct market data for this compound is sparse, its shorter-chain analog, 2,2-Dimethylbutyryl chloride, reported a global market size of $XX billion in 2023, driven by pharmaceutical demand .
Properties
CAS No. |
17701-31-4 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2,2-dimethylhexanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3 |
InChI Key |
LXRVHVZBSDSSNG-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C(=O)Cl |
Canonical SMILES |
CCCCC(C)(C)C(=O)Cl |
Synonyms |
2,2-Dimethylhexanoyl chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Chain Length: Longer chains (e.g., hexanoyl vs. butyryl) increase hydrophobicity, favoring agrochemical applications .
- Substituents : Cyclopropane and dichlorovinyl groups enhance pesticidal activity by disrupting insect nervous systems .
- Aromatic Moieties: Phenoxy groups improve UV stability in surfactants and dyes .
Market Dynamics and Growth Drivers
Implications for this compound:
- Pharmaceutical Growth : Analogous to 2,2-Dimethylbutyryl chloride, its demand may rise with personalized medicine trends, requiring intermediates with tailored steric effects .
- Sustainability Pressures : Like cyclopropane derivatives, its agrochemical use may face scrutiny under the EU’s Farm-to-Fork strategy, favoring greener alternatives .
Purity and Industrial Requirements
This compound: Likely follows similar trends, with high-purity grades used in APIs and low-purity grades in industrial polymer synthesis.
Challenges and Opportunities
- Raw Material Costs: Volatility in chlorine and hexanoic acid prices (linked to petroleum) may affect production .
- Regulatory Compliance : Stricter EPA and ECHA guidelines could limit agrochemical applications, pushing R&D toward biodegradable variants.
Q & A
Q. What are the recommended synthetic routes for 2,2-Dimethylhexanoyl chloride in academic laboratories?
Answer: this compound is typically synthesized via the reaction of 2,2-dimethylhexanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key steps include:
- Reagent Purity : Use anhydrous conditions to prevent hydrolysis.
- Temperature Control : Maintain 40–60°C for optimal reactivity while avoiding decomposition.
- Workup : Remove excess SOCl₂ under reduced pressure, followed by distillation to isolate the product.
Characterization via ¹H/¹³C NMR (e.g., δ ~170–180 ppm for carbonyl carbon) and FT-IR (C=O stretch ~1800 cm⁻¹) is critical to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies alkyl protons (δ 0.8–1.6 ppm for methyl groups), while ¹³C NMR confirms the carbonyl carbon (δ ~175 ppm) and branched chain structure.
- FT-IR Spectroscopy : Sharp peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) are diagnostic.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (e.g., ~162.67 g/mol).
Cross-referencing these methods ensures structural accuracy .
Advanced Research Questions
Q. How can side reactions (e.g., hydrolysis or dimerization) be minimized during acylation reactions with this compound?
Answer:
- Moisture Control : Conduct reactions under inert gas (N₂/Ar) and use molecular sieves to scavenge trace water.
- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ can enhance electrophilicity, reducing reaction time and side products.
- Solvent Choice : Non-polar solvents (e.g., dichloromethane) minimize nucleophilic interference.
Monitor reaction progress via TLC or GC-MS to optimize conditions .
Q. How should researchers resolve discrepancies in reaction yields when using this compound under varying catalytic conditions?
Answer:
- Systematic Screening : Test catalysts (e.g., DMAP, pyridine derivatives) at 5–10 mol% to identify optimal activity.
- Kinetic Analysis : Use HPLC to quantify intermediates and byproducts. For example, unreacted acid or esterified byproducts may indicate incomplete acylation.
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition-state energies and guide catalyst design .
Q. What are the best practices for stabilizing this compound in long-term storage?
Answer:
- Storage Conditions : Store in amber glass vials at –20°C under anhydrous conditions (e.g., with desiccants like silica gel).
- Stability Testing : Periodically analyze via ¹H NMR to detect hydrolysis (appearance of carboxylic acid protons at δ ~10–12 ppm).
- Alternative Formulations : Prepare in situ using stable precursors (e.g., acid anhydrides) to bypass degradation risks .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
- Waste Disposal : Quench residual reagent with ethanol before disposal in halogenated waste containers .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols involving this compound?
Answer:
- Detailed Logs : Document reagent lot numbers, solvent purity, and ambient humidity.
- Benchmark Reactions : Include control experiments (e.g., known acylation reactions) to validate reagent activity.
- Collaborative Validation : Share protocols with independent labs to confirm yield consistency (±5% variance) .
Advanced Mechanistic Studies
Q. What mechanistic insights can be gained from studying the reactivity of this compound with hindered nucleophiles?
Answer:
- Steric Effects : Bulky nucleophiles (e.g., tert-butanol) may require higher temperatures (80–100°C) or prolonged reaction times.
- Kinetic Isotope Effects (KIE) : Deuterium labeling (e.g., D₂O quenching) can elucidate rate-determining steps (e.g., acyl-oxygen cleavage).
- In Situ Monitoring : Use Raman spectroscopy to track reaction progress without sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
